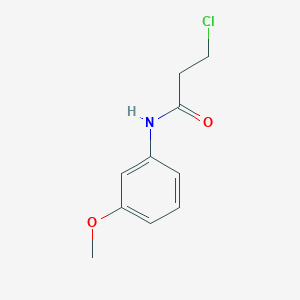

3-chloro-N-(3-methoxyphenyl)propanamide

Vue d'ensemble

Description

3-chloro-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

3-chloro-N-(3-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][1].

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Chloro-N-(3-methoxyphenyl)propanamide is primarily investigated for its potential as an antimalarial agent . It acts by inhibiting the enzyme DOXP-reductoisomerase (DXR), which is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. This enzyme is a validated target in the development of new antimalarial drugs, especially in light of increasing resistance to existing treatments .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of chlorine atoms enhances the bioactivity against various bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values have been reported as follows:

- Bacillus subtilis : 4.69 to 22.9 µM

- Staphylococcus aureus : 5.64 to 77.38 µM

- Escherichia coli : 2.33 to 156.47 µM

These findings suggest that this compound could be further evaluated for its potential as an antimicrobial agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of m-anisidine with 3-chloropropionyl chloride under mild conditions, often using pyridine as a base . This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Reaction Pathways

The compound can undergo several chemical reactions:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The amide group can be reduced to an amine using lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids .

The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Modulation : It may act on specific receptors, influencing signal transduction pathways critical for cellular function .

Case Studies and Research Findings

Several studies have explored the implications of this compound and similar compounds:

Antimicrobial Screening

A study examining chlorinated derivatives found that those with multiple chlorine substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Pharmacological Potential

Research into similar compounds has indicated potential applications in developing new pharmaceuticals targeting bacterial infections and possibly cancer cells due to their selective toxicity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other chlorinated amides:

| Compound Name | Structure | Activity Level |

|---|---|---|

| 3-Chloro-N-(4-methoxyphenyl)propanamide | Chlorine and methoxy substituent | Moderate antimicrobial |

| 3-Chloro-N-(3-hydroxyphenyl)propanamide | Chlorine and hydroxy substituent | High antimicrobial |

The presence of chlorine atoms appears to enhance the biological efficacy of these compounds, suggesting that further structural modifications could yield even more potent derivatives .

Comparaison Avec Des Composés Similaires

3-chloro-N-(3-methoxyphenyl)propanamide can be compared with other similar compounds such as:

3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with the methoxy group in a different position on the aromatic ring.

3-chloro-N-(4-chloro-3-methoxyphenyl)propanamide: This compound has an additional chlorine atom on the aromatic ring, which can affect its reactivity and properties.

Activité Biologique

Overview

3-chloro-N-(3-methoxyphenyl)propanamide, with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol, is a compound of significant interest in biochemical research. Its potential biological activities are primarily linked to its interactions with various enzymes and proteins, making it a valuable candidate for further study in pharmacological applications.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

- Target Enzymes : This compound is known to interact with proteases, which are essential for protein metabolism and cellular signaling pathways.

- Cellular Effects : The compound influences cell signaling, leading to alterations in gene expression and metabolic processes depending on the cell type and concentration.

- Molecular Binding : It binds to enzymes and receptors, modifying their activity and potentially leading to varied biological outcomes.

Research Findings

Recent studies have explored the compound's effects across different biological contexts:

- Biochemical Properties : It has been shown to play a role in biochemical reactions by interacting with enzymes crucial for metabolic pathways. These interactions can lead to significant changes in cellular function.

- Dosage Effects : Research indicates that the effects of this compound vary significantly with dosage. Low doses may have minimal effects, while higher concentrations can lead to substantial changes in cellular processes.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Applications : The compound has been utilized in the synthesis of antimicrobial agents, demonstrating efficacy against certain pathogens. Its structural features facilitate interactions that inhibit microbial growth.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit antiproliferative activity against cancer cell lines. For example, studies have indicated potential cytotoxic effects when tested against breast and melanoma cancer cells, although specific IC50 values need further elucidation .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(3-methoxyphenyl)propanamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. For example, chloropropionyl chloride reacts with 3-methoxyaniline in a cooled dichloromethane solution (-10°C) to minimize side reactions. Post-reaction, aqueous/organic work-up isolates the product. Yield optimization involves controlling stoichiometry (1:1 molar ratio), maintaining low temperatures to reduce hydrolysis, and using anhydrous solvents. Monitoring reaction progress via TLC (hexane/ethyl acetate, 7:3) ensures completion .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of dichloromethane at room temperature. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data. Key parameters include anisotropic displacement ellipsoids and riding models for hydrogen atoms. The orthorhombic Pbca space group (e.g., a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) and hydrogen-bonding networks (N–H···O, C–H···O) are critical for validation .

Q. What spectroscopic techniques are used to confirm its structural identity?

- NMR : H and C NMR identify the methoxy group (δ ~3.7 ppm for H; δ ~55 ppm for C) and amide protons (δ ~8.5 ppm).

- FT-IR : Amide C=O stretch (~1650 cm) and N–H bend (~3300 cm) are diagnostic.

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 228.07) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence crystallization outcomes, and how can polymorphic forms be characterized?

Polar solvents (e.g., DCM, acetonitrile) favor hydrogen-bonded dimers, while non-polar solvents may induce alternative packing. Temperature gradients during evaporation affect crystal size and purity. Polymorphs are distinguished via PXRD and DSC (melting point ranges: 388–391 K). Computational tools like Mercury (CCDC) model packing efficiency and intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

- HPLC Purity Checks : Ensure >95% purity (C18 column, acetonitrile/water gradient).

- Dose-Response Curves : Validate IC values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Molecular Docking : Compare binding poses in MurA enzyme or G-quadruplex DNA models to reconcile mechanistic variations .

Q. How can computational methods predict and validate intermolecular interactions in crystal lattices?

Density Functional Theory (DFT) calculates bond lengths (e.g., C=O: 1.2326 Å) and angles (e.g., N–H···O: 174°). Graph-set analysis (C(4) motifs) classifies hydrogen-bonding networks. Software like ORTEP-3 visualizes anisotropic displacement ellipsoids and validates van der Waals radii compliance for non-classical contacts .

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Substituent reactivity at the 3-methoxyphenyl group can lead to regioselectivity issues. For example, introducing ethynyl or sulfonamide groups requires protecting the amide nitrogen (e.g., Boc anhydride). Microwave-assisted synthesis (50°C, 24h in ACN) improves yield (>99%) for bulky derivatives .

Propriétés

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGURLLHGYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382940 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-76-7 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.